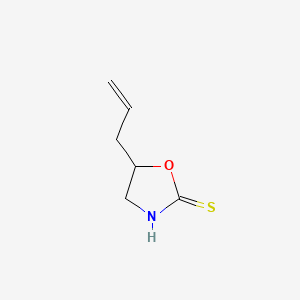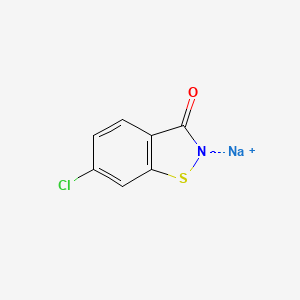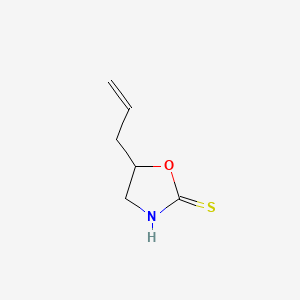
(-)-5-(2-Propenyl)-2-oxazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound that belongs to the class of oxazolidinethiones It is characterized by the presence of a 2-propenyl group attached to the oxazolidinethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized to produce the oxazolidinethione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups.
Substitution: The 2-propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to form stable complexes with certain proteins makes it a useful tool in biochemical research .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an antimicrobial agent and is being studied for its effects on various pathogens .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 5-(2-Propenyl)-2-thiohydantoin
- 5-(2-Propenyl)-2-oxazolidinone
- 5-(2-Propenyl)-2-thiazolidinethione
Comparison: Compared to these similar compounds, (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its specific structural features and reactivity. For example, the presence of the oxazolidinethione ring imparts distinct chemical properties that differentiate it from oxazolidinones and thiazolidinethiones.
Properties
CAS No. |
15216-29-2 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-prop-2-enyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9) |
InChI Key |
QEKDLBSHZCJKRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CNC(=S)O1 |
melting_point |
60 - 61 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


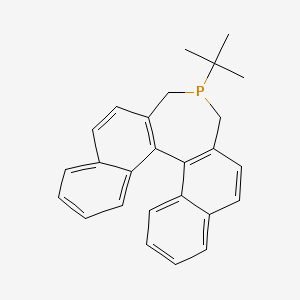
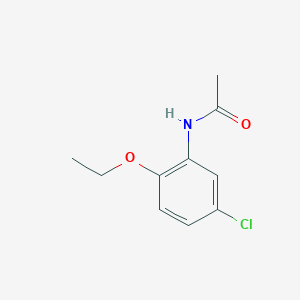
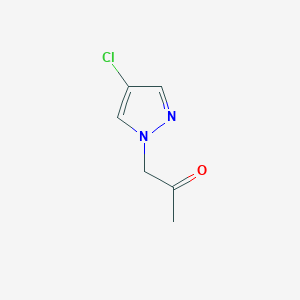
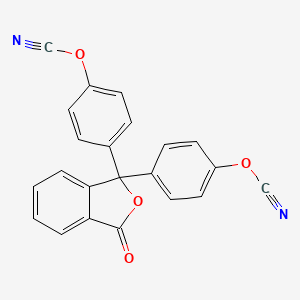
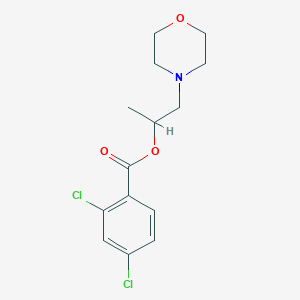
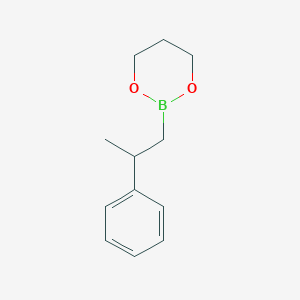
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)
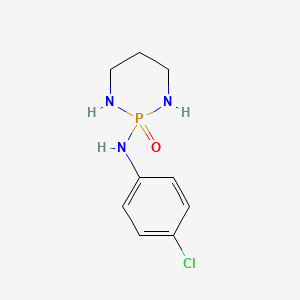
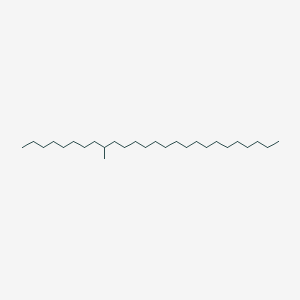
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
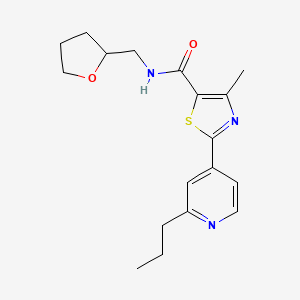
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
